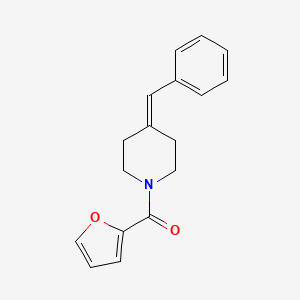
(4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as MDMB-BICA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but its unique chemical structure has led to increased interest in its effects on the human body.
Mécanisme D'action
(4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone acts on the endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, mood, and appetite. Specifically, (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone binds to cannabinoid receptors in the brain and other parts of the body, leading to the activation of signaling pathways that modulate these processes.
Biochemical and Physiological Effects:
(4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its anti-inflammatory effects, (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been found to have analgesic properties, suggesting that it may be effective in treating pain. It has also been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone in lab experiments is its potency, which allows researchers to study its effects at relatively low concentrations. However, one limitation is its lack of selectivity for specific cannabinoid receptors, which can make it difficult to determine the specific mechanisms underlying its effects.
Orientations Futures
Future research on (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone could focus on its potential therapeutic applications in the treatment of pain, inflammation, and other conditions. Additional studies could also investigate its effects on other physiological processes, such as appetite regulation and mood. Furthermore, research could be conducted to develop more selective analogs of (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone that target specific cannabinoid receptors, which could provide insights into the specific mechanisms underlying its effects.
Méthodes De Synthèse
(4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone can be synthesized through a multistep process that involves the reaction of piperidine with benzaldehyde, followed by the reaction of the resulting compound with 6-methylpyridine-2-carboxylic acid. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Applications De Recherche Scientifique
(4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. In one study, (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone was found to have anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it may have potential as a treatment for respiratory diseases.
Propriétés
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-15-6-5-9-18(20-15)19(22)21-12-10-17(11-13-21)14-16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBYHPQCDWIPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7584406.png)
![N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7584416.png)
![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)
![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)
![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)


![(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7584467.png)
![3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide](/img/structure/B7584470.png)
![N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584482.png)


![N-[1-(3-chloro-4-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584509.png)
